molecular formula C21H22N4OS B2805060 N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide CAS No. 932970-32-6

N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

Cat. No. B2805060
CAS RN: 932970-32-6
M. Wt: 378.49
InChI Key: WLJWYYPEXHVUDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide”, there are studies on the synthesis of similar compounds. For instance, a series of novel N-(2-(quinazolin-2-yl)phenyl)benzamide derivatives were designed and synthesized . The introduction of an aryl group with a basic amide side chain on the 4′ position linked to the amide of the C-2 substituted quinazoline scaffold was found to be an effective approach to improve the anti-angiogenic activity of quinazoline derivatives .

Scientific Research Applications

Synthesis and Derivative Development

N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide and its derivatives have been the subject of synthesis and modification in various studies aiming to explore their potential in scientific research. The synthesis involves complex chemical reactions leading to the development of novel compounds with significant biological activities. For instance, derivatives of quinazolinone, including N-(2-amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, have been synthesized as peptidomimetic building blocks, showing the versatility of these compounds in chemical synthesis (Marinko et al., 2000).

Anticancer and Antimicrobial Activities

Research has shown that certain derivatives exhibit significant anticancer and antimicrobial activities. For example, novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have been synthesized and tested for their in vitro anticancer and antibacterial activities, with some compounds showing selective influence on non-small cell lung and CNS cancer cell lines (Berest et al., 2011). Furthermore, quinazolinone-1, 3, 4-oxadiazole derivatives have been evaluated for their cytotoxic effect against cancer cell lines, revealing the potential of these compounds in cancer research (Hassanzadeh et al., 2019).

Antifolate Chemistry

The synthesis of compounds related to this compound has also contributed to antifolate chemistry, leading to the development of inhibitors of thymidylate synthase, crucial for cancer treatment. Such research demonstrates the compound's relevance in the design of new therapeutic agents (Bavetsias et al., 2003).

Structural Transformations and Biological Evaluation

The versatility of this compound derivatives is further demonstrated in their structural transformations and the subsequent evaluation of biological activities. Studies have explored the synthesis of novel derivatives and their antimicrobial evaluation, showing the wide range of potential applications in developing new antimicrobial agents (El-Shenawy, 2018).

Future Directions

While there isn’t specific information on the future directions of “N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide”, research on similar compounds suggests that they have potential for further development . The search for pharmaceuticals targeting angiogenesis in tumors is a promising strategy for the development of cancer therapy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide involves the reaction of 2-chloro-N-cyclopentylacetamide with 4-[(2-aminoquinazolin-4-yl)sulfanyl]aniline in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-cyclopentylacetamide", "4-[(2-aminoquinazolin-4-yl)sulfanyl]aniline", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-cyclopentylacetamide in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. sodium hydroxide) to the solution.", "Step 2: Add 4-[(2-aminoquinazolin-4-yl)sulfanyl]aniline to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide as a solid." ] }

CAS RN

932970-32-6

Molecular Formula

C21H22N4OS

Molecular Weight

378.49

IUPAC Name

N-cyclopentyl-2-[4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]phenyl]acetamide

InChI

InChI=1S/C21H22N4OS/c26-19(22-15-5-1-2-6-15)13-14-9-11-16(12-10-14)23-20-17-7-3-4-8-18(17)24-21(27)25-20/h3-4,7-12,15H,1-2,5-6,13H2,(H,22,26)(H2,23,24,25,27)

InChI Key

WLJWYYPEXHVUDX-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CC2=CC=C(C=C2)NC3=NC(=S)NC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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